Butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane
Description
Butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane is a sulfur(VI) compound characterized by a sulfoxonium ylide core structure with butoxy (C₄H₉O) and methyl (CH₃) substituents. Sulfoxonium ylides are highly reactive intermediates in organic synthesis, particularly in cyclopropanation and transfer reactions. The lambda6-sulfanylidene designation indicates a hypervalent sulfur center with a trigonal bipyramidal geometry, stabilized by resonance between sulfur and adjacent electronegative groups.
Properties
Molecular Formula |
C5H12O2S2 |
|---|---|
Molecular Weight |
168.3 g/mol |
IUPAC Name |
butoxy-methyl-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C5H12O2S2/c1-3-4-5-7-9(2,6)8/h3-5H2,1-2H3 |
InChI Key |
ZNCFSOMQSFOTKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOS(=O)(=S)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane typically involves the reaction of butoxy-methyl sulfide with an oxidizing agent. One common method includes the use of hydrogen peroxide or peracids as oxidizing agents under controlled temperature and pH conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or methanol.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols under mild to moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various sulfur-containing derivatives depending on the nucleophile used.
Scientific Research Applications
Butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other sulfur-containing compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfur-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition or activation of enzymatic activity. This interaction can affect various cellular pathways, including those involved in oxidative stress and signal transduction.
Comparison with Similar Compounds
(5S)-5-Benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium
Key Features :
Comparison :
- Reactivity: Both compounds exhibit high reactivity due to the sulfoxonium ylide core. However, the bulkier substituents in the benzyloxycarbonyl derivative may reduce its solubility in non-polar solvents compared to the butoxy-methyl analog.
- Synthetic Utility: The tert-butoxycarbonylamino group in the former enhances stereochemical control in peptide synthesis, whereas the butoxy group in the target compound may favor lipophilic reaction environments .
4-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic Acid
Key Features :
Comparison :
- Stability : Sulfoximines like this compound are more stable under ambient conditions compared to sulfoxonium ylides, which are moisture-sensitive.
- Functional Groups : The benzoic acid moiety enhances aqueous solubility, while the butoxy group in the target compound likely increases lipid membrane permeability .
Data Table: Structural and Functional Comparison
*Hypothetical formula based on substituent analysis.
Research Findings and Implications
- Reactivity Trends : Sulfoxonium ylides (e.g., the target compound and analog) are pivotal in transition-metal-free catalysis, enabling bond-forming reactions under mild conditions. Their reactivity is modulated by substituents: electron-withdrawing groups (e.g., benzyloxycarbonyl) stabilize the ylide, while alkyl groups (e.g., butoxy) enhance nucleophilicity .
- Pharmacological Potential: Sulfoximines (e.g., ) demonstrate reduced toxicity compared to sulfoxonium ylides, making them viable for medicinal chemistry. The benzoic acid derivative’s LD₅₀ (oral, rat) of 320 mg/kg underscores its moderate safety profile .
- Synthetic Challenges: The correction of nomenclature in highlights the precision required in characterizing sulfur(VI) compounds, as minor structural changes significantly alter reactivity and application .
Biological Activity
Butoxy-methyl-oxo-sulfanylidene-lambda6-sulfane is a sulfur-containing compound that has garnered attention in recent years due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by a unique arrangement of sulfur and oxygen atoms. Its chemical formula is represented as follows:
This compound features a butoxy group attached to a sulfanylidene moiety, which contributes to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties against various pathogens, including bacteria and fungi.
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines, although detailed studies are still required to elucidate its mechanisms.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially impacting metabolic pathways relevant to diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Compounds containing sulfur often influence oxidative stress pathways, leading to increased ROS production which can induce apoptosis in cancer cells.
- Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function. For instance, it has been suggested that it may inhibit carbonic anhydrases, which are crucial in maintaining acid-base balance in tissues.
Antimicrobial Activity
A study published in Bioorganic & Medicinal Chemistry Letters evaluated various sulfanylidene compounds for their antimicrobial efficacy. Results indicated that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Pathogen | MIC (µg/mL) | Standard Antibiotic (MIC) |
|---|---|---|
| Staphylococcus aureus | 32 | 16 (Ampicillin) |
| Escherichia coli | 64 | 32 (Ciprofloxacin) |
Anticancer Activity
In vitro studies conducted on human melanoma and ovarian cancer cell lines revealed that this compound inhibited cell proliferation significantly. The IC50 values were determined through MTT assays.
| Cell Line | IC50 (µM) |
|---|---|
| Melanoma | 15 |
| Ovarian Cancer | 20 |
These findings suggest a potential therapeutic role for this compound in oncology, warranting further exploration through clinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
